![molecular formula C17H17F2N3OS B2608669 2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034332-03-9](/img/structure/B2608669.png)
2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound with a unique structure that includes a cyclopropyl group, a difluoromethylsulfanyl group, and a benzoyl group attached to a pyrazolo[1,5-a]pyrazine core
Wirkmechanismus
Target of Action
The primary target of 2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, also known as (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)thio)phenyl)methanone, is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a G-protein-coupled receptor involved in the modulation of synaptic transmission and neuronal excitability in the central nervous system .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . By binding to an allosteric site on the receptor, it modulates the receptor’s response to its ligand, glutamate, leading to decreased receptor activity .
Biochemical Pathways
The action of this compound affects the glutamatergic system in the central nervous system, which plays a key role in several brain functions . By modulating mGluR2 activity, it can influence various neurological processes and pathways, potentially impacting mood disorders and cognitive or memory function .
Pharmacokinetics
Similar compounds have been noted to exhibit acceptable oral pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of mGluR2 activity, which can lead to changes in neuronal excitability and synaptic transmission . This can result in potential therapeutic effects for conditions such as mood disorders and cognitive or memory dysfunction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure and functional groups can interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-cyclopropyl-5-[2-(trifluoromethyl)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- 2-{[4-Cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide
Uniqueness
2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to the presence of both the difluoromethylsulfanyl and benzoyl groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity, stability, and ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[2-(difluoromethylsulfanyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3OS/c18-17(19)24-15-4-2-1-3-13(15)16(23)21-7-8-22-12(10-21)9-14(20-22)11-5-6-11/h1-4,9,11,17H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDAEYFDMQXNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2608591.png)
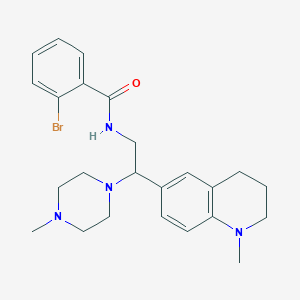
![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)
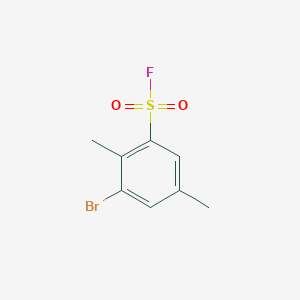
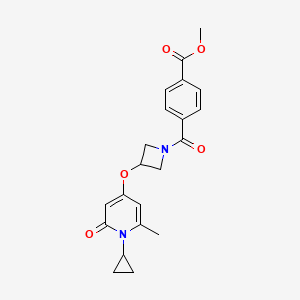
![4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2608597.png)
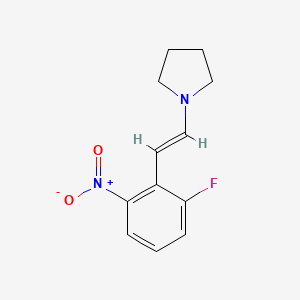
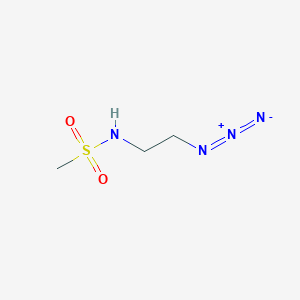
![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)
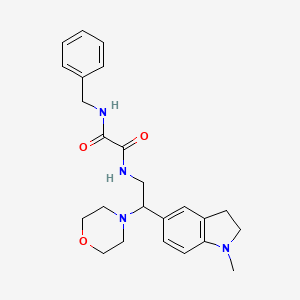
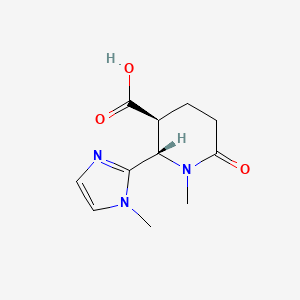
![3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2608609.png)
